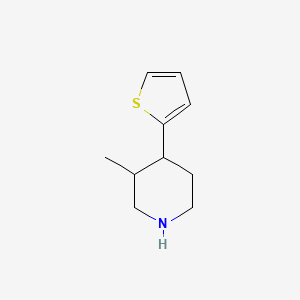

3-Methyl-4-(thiophen-2-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NS |

|---|---|

Molecular Weight |

181.30 g/mol |

IUPAC Name |

3-methyl-4-thiophen-2-ylpiperidine |

InChI |

InChI=1S/C10H15NS/c1-8-7-11-5-4-9(8)10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3 |

InChI Key |

RAHSECXXAXHLHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCC1C2=CC=CS2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 3 Methyl 4 Thiophen 2 Yl Piperidine and Analogues

Impact of Substitution Pattern on Biological Activity

Positional Isomerism of the Thiophene (B33073) Moiety (e.g., thiophen-2-yl vs. thiophen-3-yl)

The position of the thiophene ring attachment to the piperidine (B6355638) core is a critical determinant of biological activity. Thiophene, a five-membered aromatic ring containing a sulfur atom, can be connected via its 2- or 3-position. This seemingly minor change can significantly alter the molecule's interaction with its biological target. nih.gov

In a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, the substitution pattern on the thiophene ring was found to be crucial for fungicidal activity. While not directly comparing thiophen-2-yl versus thiophen-3-yl isomers, this research highlights the sensitivity of the biological response to the electronic and steric environment of the thiophene moiety. mdpi.com Similarly, studies on 5-thiophen-2-yl pyrazole (B372694) derivatives as cannabinoid-1 receptor antagonists demonstrated that the thiophene-2-yl group plays a key role in the compound's interaction with the receptor. rsc.org

The thiophene ring's sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov The orientation of this sulfur atom relative to the rest of the molecule, as dictated by 2- versus 3-substitution, can therefore influence binding affinity and efficacy.

Stereochemical Effects of the 3-Methyl Group on Pharmacological Profile

While specific studies on the stereochemistry of 3-methyl-4-(thiophen-2-yl)piperidine are not abundant in the provided results, research on related piperidine structures underscores the importance of stereochemistry. For instance, in a study of piperidine derivatives as anticancer agents, the position of a methyl group on the piperidine ring (positions 3 or 4) was found to be crucial for their activity. ajchem-a.com

The orientation of the 3-methyl group (axial vs. equatorial) can also impact the conformational equilibrium of the piperidine ring, which in turn affects its biological activity.

Influence of Substituents on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a common site for modification to modulate a compound's pharmacological profile. Substituents on the piperidine nitrogen can influence factors such as basicity, lipophilicity, and the ability to form hydrogen bonds, all of which are critical for drug-receptor interactions and pharmacokinetic properties.

In the development of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, modifications to the piperidine nitrogen were a key focus. nih.gov These modifications aimed to improve both potency and drug disposition properties. nih.gov Similarly, in a study of piperazine (B1678402) and piperidine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists, the nature of the substituent on the piperidine nitrogen was shown to be a key structural element for dual receptor affinity. nih.gov

The following table illustrates how different substituents on the piperidine nitrogen can affect biological activity in various contexts.

| Substituent on Piperidine Nitrogen | Compound Series | Observed Effect on Biological Activity |

| Varied Alkyl and Aryl Groups | MenA Inhibitors | Modulation of potency and pharmacokinetic parameters. nih.gov |

| 4-(pyridin-4-yl)piperazin-1-yl core | Histamine H3/Sigma-1 Receptor Antagonists | Significantly lower affinity toward σ1R compared to piperidine core. nih.gov |

| Benzyl (B1604629) Group | Anticancer Agents | The presence of a benzyl group on the piperidine nitrogen was part of a molecule showing cytotoxic effects on cancer cells. researchgate.net |

Exploration of Piperidine Ring Modifications

Conformational Analysis of the Piperidine Ring and Bioactive Conformations

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between different chair and boat conformations. The bioactive conformation, the specific three-dimensional shape a molecule adopts when it binds to its target, is crucial for its activity.

Computational studies, such as those using Density Functional Theory (DFT), are often employed to analyze the conformational preferences of piperidine derivatives. nih.gov These studies can help identify the most stable conformations and provide insights into the structural requirements for biological activity. For example, the switch from an equatorial to an axial orientation of a substituent on the piperidine ring can be influenced by the nature of other groups attached to the ring. nih.gov

Variation of Ring Size and Heteroatom Substitution

Modifying the size of the piperidine ring or replacing the nitrogen atom with another heteroatom can lead to significant changes in biological activity. These modifications alter the ring's geometry, flexibility, and electronic properties.

In a study of homologues with increasing ring size, from a tetrahydroquinoline (six-membered ring) to a tetrahydro-5H-cyclohepta[b]pyridine (seven-membered ring) and a hexahydrocycloocta[b]pyridine (eight-membered ring), all containing a 4-(thiophen-2-yl) substituent, significant differences in their crystal structures and molecular packing were observed. researchgate.net These structural changes would likely translate to different biological activities.

Replacing the piperidine ring with other heterocyclic systems, such as piperazine, has also been explored. In the context of histamine H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine did not significantly affect affinity at the H3 receptor but was a key element for dual H3/σ1 receptor affinities. nih.gov

The following table summarizes the effects of ring modifications on the properties of related compounds.

| Ring Modification | Compound Series | Observed Effect |

| Increase in Ring Size (6 to 8-membered) | 2-methoxy-4-(thiophen-2-yl)-pyridine derivatives | Altered crystal packing and molecular geometry. researchgate.net |

| Piperidine vs. Piperazine | Histamine H3/Sigma-1 Receptor Antagonists | Piperidine was a key structural element for dual H3/σ1 receptor affinity. nih.gov |

| Bridged Piperidine Analogues | P2Y14R Antagonists | Introduction of bridging moieties to create rigidified piperidine derivatives preserved receptor affinity. nih.gov |

Systematic Variations of the Thiophene Moiety

Bioisosteric Replacements of Thiophene

In medicinal chemistry, the thiophene ring is often considered a bioisostere of the phenyl ring, offering similar steric and electronic properties while potentially improving metabolic stability and tissue distribution. nih.gov The sulfur atom in the thiophene ring can also participate in hydrogen bonding, further influencing drug-receptor interactions. nih.gov While direct bioisosteric replacement studies on the this compound core are not extensively documented in publicly available literature, valuable insights can be drawn from related 4-arylpiperidine series.

In the context of developing ligands for various receptors, the replacement of a central aromatic or heteroaromatic ring with other isosteres is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. For instance, in the development of GluN2B receptor antagonists, the bioisosteric replacement of a benzene (B151609) ring with a thiophene ring was well-tolerated, and in some cases, led to an increase in affinity. nih.gov This suggests that other five-membered heterocycles like furan, pyrrole, or thiazole (B1198619) could potentially be accommodated in the binding pocket.

The rationale for such replacements often lies in altering the electronic distribution and hydrogen bonding capacity of the molecule. For example, replacing thiophene with a pyridine (B92270) ring would introduce a basic nitrogen atom, which could form a hydrogen bond with a donor group in the receptor, or conversely, create an unfavorable interaction if the pocket is predominantly hydrophobic.

| Bioisosteric Replacement | Potential Impact on Activity | Rationale for Variation |

| Phenyl | Variable; may increase or decrease affinity depending on the target. | Classic bioisostere of thiophene; alters electronic and lipophilic character. |

| Furan | May be tolerated; potential for altered hydrogen bonding via the oxygen atom. | Oxygen is more electronegative than sulfur, affecting electronic distribution. |

| Pyrrole | Potential for hydrogen bond donation from the N-H group. | Introduces a hydrogen bond donor, which could enhance binding affinity. |

| Thiazole | Introduces a nitrogen atom, altering basicity and hydrogen bonding potential. | Can serve as a hydrogen bond acceptor and may influence metabolic stability. |

| Pyridine | Introduces a basic center; potential for ionic interactions or hydrogen bonding. | Can significantly alter solubility and pharmacokinetic properties. |

This table presents hypothetical bioisosteric replacements and their potential impact based on general medicinal chemistry principles, as direct experimental data for this compound is limited.

Electronic and Steric Effects of Substituents on the Thiophene Ring

The electronic and steric properties of substituents on the thiophene ring can profoundly influence the biological activity of 4-(thiophen-2-yl)piperidine analogues. The position of the substituent on the thiophene ring is also critical. While specific SAR data for the this compound scaffold is scarce, general principles from related arylpiperidine series can be extrapolated.

Electronic Effects:

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the thiophene ring can modulate the electron density of the ring system. This, in turn, can affect the strength of interactions with the receptor, such as pi-pi stacking or cation-pi interactions.

In studies of arylpiperazines binding to the dopamine (B1211576) D2 receptor, it was observed that electron-donating groups on the aryl moiety generally increased binding affinity, which was attributed to more favorable edge-to-face interactions with aromatic residues in the receptor binding site. nih.gov Conversely, electron-withdrawing groups tended to decrease affinity. nih.gov A similar trend could be anticipated for substituents on the thiophene ring of this compound.

Steric Effects:

The size and position of substituents on the thiophene ring can have a significant impact on how the ligand fits into the binding pocket of a receptor. Bulky substituents may cause steric hindrance, preventing optimal binding. Conversely, smaller substituents in appropriate positions might fill a small hydrophobic pocket, thereby enhancing affinity.

For instance, in the context of dopamine D2 receptor ligands, bulky substituents in the para-position of the aryl ring were not well-tolerated due to steric clashes. nih.gov However, substituents in the ortho- and meta-positions were generally better accommodated. nih.gov This highlights the importance of the substitution pattern on the aromatic ring.

| Substituent | Position on Thiophene Ring | Electronic Effect | Steric Effect | Anticipated Impact on Activity |

| Methyl (CH₃) | 5-position | Electron-donating | Small | Potentially favorable due to positive inductive effect and filling of a small hydrophobic pocket. |

| Chloro (Cl) | 5-position | Electron-withdrawing, Halogen bonding potential | Small | Ambiguous; could be favorable or unfavorable depending on the specific receptor interactions. |

| Methoxy (B1213986) (OCH₃) | 5-position | Electron-donating | Medium | May increase affinity through electronic effects, but steric bulk could be a factor. |

| Trifluoromethyl (CF₃) | 5-position | Strongly electron-withdrawing | Medium | Likely to decrease affinity due to unfavorable electronic effects, though may improve metabolic stability. |

| Nitro (NO₂) | 5-position | Strongly electron-withdrawing | Medium | Generally expected to decrease affinity due to strong electron-withdrawing nature. |

This table provides a predictive analysis of substituent effects based on established principles in medicinal chemistry, as direct experimental data for substituted this compound is not widely available.

Pharmacological Characterization and Mechanistic Insights

In Vitro Biological Activity Evaluation

A thorough review of scientific databases and literature was conducted to ascertain the in vitro biological activity of 3-Methyl-4-(thiophen-2-yl)piperidine. Despite extensive searches, no specific data on the biological evaluation of this particular compound were found. The subsequent sections detail the lack of information for each specified target.

Enzyme Inhibition Studies

No published studies were identified that have assessed the inhibitory activity of this compound against the enzymes listed below.

There is no available data from in vitro kinase inhibition assays for this compound. Consequently, its inhibitory profile against Fibroblast Growth Factor Receptor 3 (FGFR3), Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and Recepteur d'Origine Nantais (RON) remains uncharacterized.

Investigations into the inhibitory effects of this compound on other enzymatic targets have not been reported. Specifically, no data exists for its activity against Trypanothione Reductase, Lysine-Specific Demethylase 1 (LSD1), or Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).

Receptor Binding and Modulation Assays

Information regarding the interaction of this compound with various receptor systems is not available in the current body of scientific literature.

There are no published reports detailing the binding affinity or modulatory effects of this compound on opioid receptors or histamine (B1213489) H1 receptors.

No data from in vitro assays are available to characterize the interaction of this compound with any other receptor systems.

Cellular-Level Efficacy in Preclinical Models

Derivatives of the thiophene-piperidine scaffold have demonstrated notable antiproliferative and cytotoxic effects against several human cancer cell lines. Studies on various analogs reveal that these compounds can inhibit cancer cell growth and induce programmed cell death, or apoptosis.

For instance, a series of 6H-thiopyran-2,3-dicarboxylate derivatives were evaluated for their cytotoxic effects against MCF-7 (breast cancer) and HCT-15 (colon cancer) cell lines. nih.gov The results, measured by Sulforhodamine B (SRB) assay, indicated good cytotoxicity for these compounds. nih.gov One derivative, compound 4a (Dimethyl 5-acetyl-4-methyl-6-(4-methoxyphenylimino)-6H-thiopyran-2,3-dicarboxylate), which features a methoxy (B1213986) group, was particularly potent, with IC50 values of 4.5 µM for MCF-7 and 3.5 µM for HCT-15 cells. nih.gov Similarly, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates showed significant antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov

| Compound Class | Cell Line | Activity | IC50 Value | Source |

| 6H-thiopyran-2,3-dicarboxylates | MCF-7 (Breast) | Antiproliferative | 4.5 µM (for 4a ) | nih.gov |

| 6H-thiopyran-2,3-dicarboxylates | HCT-15 (Colon) | Antiproliferative | 3.5 µM (for 4a ) | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 (Breast) | Antiproliferative | 0.013 µM (for compound 2 ) | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | MDA-MB-231 (Breast) | Antiproliferative | 0.056 µM (for compound 2 ) | nih.gov |

| Copper(II) complexes with 2-thiophen-2-yl-1-thiophen-2-ylmethyl-1H-benzoimidazole | MCF-7 (Breast) | Cytotoxicity | 3.417 µM (for complex 1a ) | rsc.org |

| Copper(II) complexes with 2-thiophen-2-yl-1-thiophen-2-ylmethyl-1H-benzoimidazole | HeLa (Cervical) | Cytotoxicity | 0.6 µM (for complex 1a ) | rsc.org |

The mechanism of cell death often involves the induction of apoptosis. In studies involving piperazine (B1678402) derivatives on U87 (glioblastoma) and HeLa (cervical cancer) cells, treatment led to classic apoptotic symptoms like DNA fragmentation and nuclear condensation. researchgate.net This process was associated with the upregulation of intracellular apoptotic markers such as cleaved caspase-3, cytochrome c, and Bax, alongside increased activity of caspase-3 and -9, indicating stimulation of the intrinsic mitochondrial signaling pathway. researchgate.net Similarly, piperine, an alkaloid containing a piperidine (B6355638) ring, has been shown to induce apoptosis in oral cancer cells by regulating the PI3K/Akt/mTOR signaling pathway. researchgate.netmdpi.com A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones also demonstrated the ability to increase the mRNA expression of apoptosis-promoting genes like p53 and Bax in hematological cancer cell lines. nih.gov

In addition to inducing apoptosis, thiophene (B33073) and piperidine derivatives can exert their anticancer effects by interfering with the cell cycle, thereby halting cell division. nih.gov

A study on novel N-(piperidine-4-yl)benzamide derivatives in HepG2 (liver cancer) cells showed that a lead compound could induce cell cycle arrest. researchgate.net Western blot analysis revealed that this compound inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb) while increasing the levels of p21 and p53, which are key regulators of cell cycle progression. researchgate.net This suggests the induction of cell cycle arrest occurs through a p53/p21-dependent pathway. researchgate.net

Further research on 2-(thiophen-2-yl)-1H-indole derivatives in HCT-116 (colon cancer) cells demonstrated that active compounds caused a significant increase in the percentage of cells in the S and G2/M phases. nih.gov This arrest prevents cells from entering mitosis, ultimately inhibiting cancer cell proliferation. nih.gov Cembranoids, another class of compounds, were found to induce G0/G1 and S-phase cell cycle arrest in HCT116 cells, decreasing the cell population in the S-phase and increasing it in the non-proliferating G0/G1-phase. researchgate.net

The thiophene-piperidine scaffold has been identified as a promising starting point for the development of potent antiviral agents, particularly against the Ebola virus (EBOV). nih.govacs.org Through phenotypic screening, a thiophene derivative was identified as a hit compound with antiviral activity in the micromolar range. nih.govacs.org

Subsequent synthesis and testing of a series of related compounds revealed their mechanism of action as viral entry inhibitors. nih.govacs.org These compounds specifically target the EBOV glycoprotein (B1211001) (GP), which is crucial for the virus's entry into host cells. nih.govnih.gov The interaction between EBOV-GP and the host's endosomal Niemann-Pick C1 (NPC1) protein is a critical step for infection, and inhibiting this interaction is a key antiviral strategy. nih.govnih.govacs.org The synthesized thiophene derivatives were shown to disrupt this NPC1/EBOV-GP interaction. nih.govacs.org Structure-activity relationship studies highlighted that the free amine group in the piperidine moiety is essential for the antiviral activity, as its protection or substitution led to a complete loss of function. nih.gov

| Compound | Virus Target | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Source |

| Thiophene Derivative (Hit 1 ) | EBOV-GP-pseudotyped virus | Pseudotype Virus Entry | 0.87 | >100 | >115 | nih.gov |

| Toremifene (Reference) | EBOV-GP-pseudotyped virus | Pseudotype Virus Entry | 0.07 | 16 | 229 | nih.gov |

Compounds incorporating thiophene and piperidine rings have demonstrated significant activity against a range of bacterial and fungal pathogens. nih.govbiomedpharmajournal.org

A study on pyrimidine-incorporated piperazine derivatives showed that certain compounds exhibited good antibacterial activity at a concentration of 40 µg/ml against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella paratyphi-A) bacteria. nih.gov The same study found that other compounds in the series showed significant antifungal activity against species such as Aspergillus niger and Candida albicans. nih.gov Similarly, newly synthesized piperidine derivatives were active against S. aureus and E. coli, with one compound displaying excellent antibacterial activity compared to the standard drug chloramphenicol. biointerfaceresearch.com

The antifungal potential of this scaffold has also been explored. A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized, showing promising fungicidal activity. mdpi.com Other research on substituted 3-(thiophen-2-yl)pyrazole-based heterocycles found that the products showed excellent antimicrobial activities against tested microorganisms when compared to standard drugs. researchgate.net

The piperidine ring is considered a good candidate for developing potent antioxidant agents. researchgate.netinnovareacademics.in Various derivatives containing this scaffold have been evaluated for their ability to scavenge free radicals, which are implicated in numerous diseases.

The antioxidant activity of piperidine derivatives is often assessed using the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov Studies on diarylidene-N-methyl-4-piperidones (DANMP) and diheteroarylidene-N-methyl-4-piperidones (DHANMP), which are curcumin (B1669340) analogues, have demonstrated their potential as radical scavengers. nih.gov The antioxidant activity of some piperidinones was found to be greater than that of their corresponding isomeric alcohols. researchgate.net Furthermore, the introduction of electron-donating groups, such as hydroxy or methoxy, on the aryl rings of piperidone structures may be responsible for their antioxidant activity. researchgate.net Copper(II) complexes incorporating a 2-thiophen-2-yl moiety also exhibited significant antioxidant activity. rsc.org

Elucidation of Molecular Mechanisms of Action

Understanding the molecular targets and pathways through which thiophene-piperidine derivatives exert their effects is crucial for their development as therapeutic agents.

In the context of cancer, the mechanism often involves the modulation of key cellular signaling pathways. For some piperidine derivatives, the anticancer activity is attributed to the inhibition of various kinases that are crucial for cell growth and survival, potentially leading to cell cycle arrest and apoptosis. As noted previously, some compounds can trigger the intrinsic mitochondrial apoptosis pathway, marked by the activation of caspases-9 and -3. researchgate.net Other derivatives function by inducing cell cycle arrest through the p53/p21 pathway, which controls cell proliferation. researchgate.net

For antiviral applications, the mechanism of action for the thiophene derivatives against the Ebola virus has been clearly identified as the inhibition of viral entry. nih.govacs.org These compounds bind to the viral glycoprotein GP, thereby preventing its interaction with the host cell receptor NPC1, a step that is essential for the virus to enter and infect the cell. nih.govnih.gov The binding of these derivatives to EBOV-GP has been shown to destabilize the complex it forms with NPC1. nih.gov

Identification and Validation of Specific Molecular Targets

Comprehensive studies identifying and validating specific molecular targets for this compound are limited. However, research on structurally related (thiophen-2-yl)piperidine derivatives may offer some preliminary insights. For instance, a patent for related compounds described their evaluation for affinity to the serotonin (B10506) 5-HT1A receptor. google.com This was determined by assessing the compound's capacity to displace [3H] 8-OHDPAT from the receptor. google.com Such findings for analogous structures suggest that neurotransmitter receptors could be a potential area of investigation for this compound, although direct evidence is not yet available.

Interaction with Ion Channels (e.g., Voltage-Gated Sodium Channels)

Direct evidence of the interaction between this compound and ion channels, such as voltage-gated sodium channels, has not been identified in the available literature. Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable cells. nih.gov Various molecules are known to target these channels, acting as blockers or modulators. nih.gov Given that many therapeutic agents exert their effects through ion channel modulation, investigating the potential interaction of this compound with these targets would be a valuable avenue for future research.

Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt/mTor)

There is no specific information available regarding the modulation of the PI3K/Akt/mTOR signaling pathway by this compound. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival, and its overactivation is a hallmark of many cancers. wikipedia.org Research has been conducted on other classes of thiophene-containing compounds, such as 2-(thiophen-2-yl)-1,3,5-triazine derivatives, which have been identified as dual inhibitors of PI3Kα and mTOR. nih.gov These findings highlight the potential for thiophene-based scaffolds to interact with this pathway, but direct evidence for this compound is lacking.

Investigation of Selective Biological Effects

Due to the limited specific research on this compound, a detailed account of its selective biological effects cannot be provided at this time. The broader families of thiophene and piperidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, without dedicated studies on this compound, it is not possible to delineate its specific and selective biological profile.

Computational Approaches in the Study of 3 Methyl 4 Thiophen 2 Yl Piperidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. mdpi.complos.org This method is crucial for understanding the potential mechanism of action of 3-Methyl-4-(thiophen-2-yl)piperidine by identifying its likely biological targets and key binding interactions.

In a typical docking study, the three-dimensional structure of this compound would be placed into the binding site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand, scoring each based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. mdpi.com For piperidine (B6355638) and thiophene-containing compounds, targets have included enzymes like dihydrofolate reductase (DHFR) and α-amylase. mdpi.complos.org

The results of docking simulations can reveal:

Binding Pose: The most stable orientation of the compound within the active site.

Binding Affinity: A score (e.g., in kcal/mol) that estimates the strength of the ligand-target interaction. plos.org

Key Interactions: Specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other connections with the ligand. mdpi.com

This information is invaluable for structure-activity relationship (SAR) studies, helping to explain why certain structural modifications might enhance or diminish the biological activity of the compound.

Table 1: Key Concepts in Molecular Docking

| Term | Description | Relevance to this compound |

|---|---|---|

| Ligand | The small molecule being studied. | This compound |

| Target | The macromolecule (usually a protein or enzyme) to which the ligand binds. | Potential enzymes or receptors identified through screening. |

| Binding Site | A specific pocket or groove on the target's surface where the ligand binds. | The region where the compound is predicted to exert its effect. |

| Scoring Function | An algorithm that estimates the binding affinity for a given ligand pose. | Used to rank and identify the most likely binding mode and affinity. |

Quantum Chemical Calculations for Electronic Properties (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov These calculations provide a fundamental understanding of the structure, stability, and reactivity of this compound. researchgate.net

DFT studies can determine several key electronic descriptors:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's electronic stability. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding how the molecule will interact with biological targets. researchgate.net

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom, further clarifying reactive sites within the molecule. nih.gov

By analyzing these properties, researchers can predict the most reactive parts of this compound, its ability to donate or accept electrons, and its potential to form specific interactions with target macromolecules. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. researchgate.net An MD simulation calculates the motion of every atom in the system, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. plos.org

A typical MD simulation for the this compound-protein complex would run for a duration such as 100 nanoseconds. plos.orgresearchgate.net Key parameters analyzed during the simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests the complex has reached equilibrium. plos.orgresearchgate.net

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. researchgate.net

Solvent Accessible Surface Area (SASA): Measures the surface area of the complex exposed to the solvent, providing information on how binding may alter the protein's interaction with its aqueous environment. researchgate.net

These analyses confirm the stability of the interactions predicted by docking and provide a more realistic understanding of the binding dynamics in a biological environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Analysis

QSAR and pharmacophore modeling are computational strategies used to correlate a compound's chemical structure with its biological activity, guiding the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate numerical descriptors of a molecule (e.g., physicochemical properties like logP, molecular weight, or electronic properties from DFT) to its biological activity. nih.govnih.gov For a series of this compound analogues, a QSAR model could be developed to predict the activity of newly designed compounds before they are synthesized. nih.gov These models are validated internally and externally to ensure their robustness and predictive power. nih.gov

Pharmacophore Analysis: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov For this compound and its analogues, a pharmacophore model would identify the key structural motifs, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, and their specific spatial arrangement required for activity. nih.govnih.gov This model serves as a 3D template for designing new molecules that retain these crucial features.

Table 2: Comparison of QSAR and Pharmacophore Modeling

| Feature | Quantitative Structure-Activity Relationship (QSAR) | Pharmacophore Analysis |

|---|---|---|

| Input | A series of compounds with known activities and calculated molecular descriptors. nih.gov | A set of active molecules aligned based on their structure or binding mode. nih.gov |

| Output | A mathematical equation predicting biological activity from structural properties. nih.gov | A 3D model showing the essential features for activity (e.g., H-bond donors, aromatic rings). nih.gov |

| Application | To predict the potency of novel analogues and understand which properties drive activity. | To guide the design of new molecules with diverse scaffolds that fit the required features. researchgate.net |

Virtual Screening and Ligand Design for Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. The methods described above are integral to this process.

The workflow for discovering novel analogues of this compound often involves:

Pharmacophore-Based Screening: The pharmacophore model developed from active compounds is used as a 3D query to rapidly filter large compound databases, selecting only those molecules that match the essential features.

Molecular Docking: The hits from the initial screen are then docked into the target's active site to predict their binding modes and rank them based on their docking scores.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked candidates to filter out compounds with poor pharmacokinetic profiles. researchgate.net

Rational Ligand Design: Based on the insights from docking, QSAR, and MD simulations, the structure of this compound can be rationally modified to enhance its binding affinity and selectivity. nih.gov For example, a functional group might be added to form an additional hydrogen bond with a key residue in the binding site.

This integrated computational approach accelerates the drug discovery process by prioritizing the synthesis and testing of compounds with the highest probability of success.

Future Research Directions and Therapeutic Potential of 3 Methyl 4 Thiophen 2 Yl Piperidine Derivatives

Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity

The future development of 3-methyl-4-(thiophen-2-yl)piperidine derivatives hinges on the rational design and synthesis of next-generation analogues with enhanced potency and target selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core scaffold to optimize interactions with biological targets. nih.gov

Key areas for structural modification include:

Substitution on the Thiophene (B33073) Ring: The electronic properties of the thiophene ring can be modulated by introducing electron-donating or electron-withdrawing groups. The position and nature of these substituents can significantly influence binding affinity and biological activity. benthamdirect.com

Modification of the Piperidine (B6355638) Ring: Alterations to the piperidine ring, such as substitution at the nitrogen atom or modifications to the methyl group at the 3-position, can impact the molecule's conformation, lipophilicity, and pharmacokinetic profile. For instance, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogs have shown that modifications at these positions are critical for potency and selectivity at opioid receptors. nih.gov

Stereochemistry: The chiral centers at positions 3 and 4 of the piperidine ring mean that stereoisomers can exhibit different pharmacological profiles. Synthesizing and evaluating individual stereoisomers is critical, as seen in analgesics where the cis-diastereomer can be significantly more potent than the trans-diastereomer. nih.gov

The synthesis of a diverse library of analogues can be achieved through various modern organic synthesis techniques. For example, piperidine-substituted thiophene[3,2-d]pyrimidine derivatives have been successfully synthesized as potent anti-HIV-1 agents, demonstrating the feasibility of elaborating on the core structure to achieve specific therapeutic goals. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Scope

The inherent biological versatility of both thiophene and piperidine heterocycles suggests that derivatives of this compound could be explored for a wide range of therapeutic applications. nih.govencyclopedia.pubontosight.ai While initial research may focus on a specific target, the scaffold's potential is much broader.

Table 1: Potential Therapeutic Applications for this compound Derivatives

| Therapeutic Area | Rationale and Supporting Evidence |

|---|---|

| Oncology | Thiophene derivatives have been shown to inhibit various cancer-related signaling pathways and are used in the synthesis of anticancer agents. nih.govbenthamdirect.com |

| Infectious Diseases | Thiophene-containing compounds possess a wide range of antimicrobial, antifungal, and antiviral properties. cabidigitallibrary.orgrsc.org Analogues could be developed as novel antibiotics or antivirals, such as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov |

| Neuroscience | Derivatives of thiophene are effective as antipsychotic, anti-anxiety, and anticonvulsant agents. nih.govnih.gov Piperidine-based compounds are also central to analgesics and kappa opioid receptor (KOR) antagonists for treating mood and substance abuse disorders. nih.govnih.gov |

| Inflammatory Diseases | Anti-inflammatory activity is a well-documented property of thiophene derivatives, making this a promising area for investigation. nih.govresearchgate.net |

| Leishmaniasis | Cycloalkyl-fused thiophene derivatives containing an indole (B1671886) moiety have exhibited excellent antileishmanial activity. rsc.org |

The development of new derivatives could lead to treatments for multidrug-resistant bacterial infections, new classes of psychiatric medications, or novel anti-inflammatory drugs. The key will be to screen new analogues against a wide panel of biological targets to uncover novel activities.

Advanced Mechanistic Studies for Comprehensive Target Understanding

To fully realize the therapeutic potential of this compound derivatives, a deep understanding of their mechanism of action is essential. Advanced mechanistic studies are required to identify specific molecular targets and elucidate the pathways through which these compounds exert their effects.

Future research should focus on:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to identify the specific proteins (e.g., enzymes, receptors, ion channels) that interact with these compounds.

Binding Site Characterization: Employing methods like X-ray crystallography and molecular docking to visualize the precise interactions between the ligand and its target. This information is invaluable for guiding the design of more potent and selective analogues. For example, molecular docking has been used to understand the interactions between piperidine-substituted thiophene derivatives and the HIV-1 reverse transcriptase enzyme. nih.gov

Functional Assays: Conducting in vitro and in vivo functional assays to confirm the biological effect of target engagement. For instance, in the context of opioid receptor antagonists, a [35S]GTPγS functional assay can determine the compound's activity and selectivity. nih.gov

By combining these approaches, researchers can build a comprehensive understanding of how these molecules function at a molecular level, which is critical for their translation into clinical candidates.

Development of Robust and Scalable Synthetic Methodologies

The successful clinical development and commercialization of any new therapeutic agent depend on the availability of robust, efficient, and scalable synthetic routes. While laboratory-scale synthesis may be suitable for initial exploration, large-scale production requires methodologies that are cost-effective, safe, and environmentally friendly.

Table 2: Comparison of Synthetic Strategies for 4-Arylpiperidine Scaffolds

| Synthetic Strategy | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Catalytic Hydrogenation | Reduction of substituted pyridine (B92270) precursors to the corresponding piperidines using metal catalysts. | A common and well-established method. | Can require harsh conditions (high pressure/temperature); functional group tolerance can be an issue. mdpi.com |

| Zincke Imine Intermediates | A pyridine ring-opening and ring-closing approach to generate N-(hetero)arylpiperidines from pyridinium (B92312) salts. nih.gov | Allows for the convergent coupling of complex fragments and is suitable for creating diverse libraries. documentsdelivered.comacs.org | May involve multiple steps. |

| Asymmetric Carbometalation | A rhodium-catalyzed asymmetric reaction of arylboronic acids with dihydropyridines to create 3-substituted piperidines. acs.org | Provides high enantioselectivity and good functional group tolerance. | Synthesis of substituted dihydropyridine (B1217469) precursors can be challenging. acs.org |

| Radical-Mediated Cyclization | Intramolecular cyclization of linear amino-aldehydes or other suitable precursors using a catalyst (e.g., cobalt). mdpi.com | Effective for producing various piperidines under mild conditions. | Potential for side-product formation. mdpi.com |

Future research in this area should focus on optimizing existing methods and developing novel synthetic pathways. The application of high-throughput experimentation (HTE) could accelerate the discovery of optimal reaction conditions for synthesizing N-(hetero)arylpiperidines. nih.gov Developing one-pot procedures and utilizing greener solvents and catalysts will also be important considerations for sustainable large-scale synthesis. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.